2-Methyl-3-nitro-2H-1-benzopyran
Description
Historical Context of 2H-1-Benzopyran (Chromene) Chemistry Research
Research into 2H-1-benzopyran and its derivatives has a rich history, driven by the prevalence of this scaffold in nature. researchgate.netresearchgate.net The chromene framework is a fundamental component of a wide array of natural products, exhibiting a diverse range of biological activities. nih.gov This has spurred extensive efforts to develop synthetic methodologies for accessing these and related structures.
The synthesis of the benzopyran ring system has evolved considerably over the years. Early methods often involved multi-step sequences, but contemporary research has focused on developing more efficient and versatile strategies. researchgate.net Key approaches include:
Condensation Reactions: A common and effective method involves the condensation of salicylaldehydes with α,β-unsaturated aldehydes or ketones. researchgate.net
Intramolecular Cyclization: The cyclization of appropriately substituted precursors, such as propargyl aryl ethers, provides another powerful route to the 2H-benzopyran core.
Multi-component Reactions: Isocyanide-based multicomponent reactions have emerged as an environmentally friendly and efficient one-pot procedure for synthesizing benzopyran derivatives. researchgate.net
Solid-Phase Synthesis: The use of solid-phase organic synthesis has enabled the creation of large libraries of benzopyran derivatives for high-throughput screening in drug discovery. nih.gov
These synthetic advancements have made a wide variety of substituted benzopyrans, including those with nitro functional groups, more accessible for further investigation.
Early research into nitro-substituted benzopyrans was often part of broader studies on the functionalization of the benzopyran ring. The introduction of a nitro group, a strong electron-withdrawing group, was explored to modulate the electronic properties of the scaffold. These early studies laid the groundwork for more targeted research into the synthesis and reactivity of specific nitro-substituted derivatives like 2-Methyl-3-nitro-2H-1-benzopyran.
Significance of the 2H-1-Benzopyran Structural Motif in Organic Synthesis
The 2H-1-benzopyran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov Its significance in organic synthesis stems from several factors:
Versatility: The benzopyran ring can be readily functionalized at various positions, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Bioactivity: Compounds containing the 2H-1-benzopyran motif have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net
Synthetic Intermediate: The 2H-1-benzopyran ring serves as a crucial intermediate in the synthesis of more complex heterocyclic systems. researchgate.net
Overview of Academic Research Trajectories for Nitro-substituted Benzopyrans
Academic research on nitro-substituted benzopyrans has followed several key trajectories. A significant area of focus has been the development of novel synthetic methods to introduce the nitro group onto the benzopyran scaffold with high regioselectivity and efficiency. researchgate.net Another major research direction involves exploring the reactivity of the nitro-alkene moiety within the 3-nitro-2H-chromene system. This includes its participation in various cycloaddition and nucleophilic addition reactions to construct more complex molecular architectures. researchgate.net Furthermore, there is a growing interest in the biological evaluation of nitro-substituted benzopyrans, with studies investigating their potential as therapeutic agents. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
40345-75-3 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-methyl-3-nitro-2H-chromene |
InChI |
InChI=1S/C10H9NO3/c1-7-9(11(12)13)6-8-4-2-3-5-10(8)14-7/h2-7H,1H3 |
InChI Key |
OVCYGDUUGRVRON-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 3 Nitro 2h 1 Benzopyran and Its Derivatives
General Synthetic Approaches to 2H-1-Benzopyran Skeletons
The construction of the 2H-1-benzopyran scaffold is a pivotal step in the synthesis of numerous derivatives with significant biological and pharmaceutical relevance. nih.gov A variety of synthetic strategies have been developed, ranging from multi-step sequences involving the gradual assembly of the bicyclic system to direct cyclization and condensation reactions that form the pyran ring in a single key step. These methods include palladium-catalyzed reactions, the use of other metal catalysts like platinum and gold, and classic name reactions that have been adapted for benzopyran synthesis. nih.gov
Multistep Reaction Sequences from Precursors
Complex benzopyran derivatives are often assembled through carefully planned multistep reaction sequences that build the molecule from simpler, readily available precursors. These routes allow for precise control over the substitution pattern on both the benzene (B151609) and pyran rings.
One such methodology involves an initial Friedel-Crafts acylation of a substituted phenol, followed by an Aldol condensation to form the pyran ring, and subsequent steps such as methoxylation or reduction to achieve the final product. scialert.net This approach provides a systematic way to build analogues with variations at different positions of the benzopyran core. scialert.net
Solid-phase organic synthesis (SPOS) offers a powerful platform for the multistep construction of 2H-benzopyran libraries. nih.gov A typical sequence may start from a chromanone precursor, which undergoes a series of transformations including α-bromination, silyl protection of the phenolic hydroxyl group, reduction of the ketone, and acid-catalyzed dehydration. nih.gov The resulting vinyl bromide intermediate can then be immobilized on a resin and further diversified, for instance, through Suzuki coupling reactions to introduce various aryl or heteroaryl moieties at specific positions. nih.gov This multi-step solid-phase approach is highly effective for generating large libraries of drug-like molecules for high-throughput screening. researchgate.netmdpi.com
A summary of a representative solid-phase multistep synthesis is provided below.
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
| 1 | α-Bromination & Silyl Protection | NBS, AIBN; TBDMSCl, Imidazole | α-Bromo silyl-protected chromanone |
| 2 | Reduction | NaBH₄ | α-Bromoalcohol |
| 3 | Dehydration & Deprotection | Acid catalyst | Vinyl bromide with 2H-benzopyran moiety |
| 4 | Immobilization on Resin | TfOH, 2,6-lutidine | Polymer-bound 2H-benzopyran |
| 5 | Diversification (Suzuki Coupling) | Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃ | 3-Substituted 2H-benzopyran resin |
| 6 | Cleavage from Resin | HF/pyridine | Final 3-substituted 2H-benzopyran product |
This table illustrates a general multi-step solid-phase synthesis pathway for 3-substituted 2H-benzopyrans. nih.gov
Another efficient one-pot, multistep procedure involves the reaction of a salicylaldehyde (B1680747) derivative with an acetylenic ester in the presence of triphenylphosphine. niscpr.res.in This process proceeds through the initial formation of a vinylphosphonium salt, which then reacts with the salicylaldehyde anion to form a phosphorane intermediate that subsequently cyclizes to yield the 2H-1-benzopyran derivative. niscpr.res.in
Cyclization Reactions in Benzopyran Formation
Cyclization reactions are a cornerstone of benzopyran synthesis, providing direct routes to the fused ring system. Among these, electrophilic cyclization has proven to be a highly effective strategy.
A general and robust method involves the electrophilic cyclization of substituted propargylic aryl ethers. nih.gov This reaction can be initiated by various electrophiles, including iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr), to produce 3,4-disubstituted 2H-benzopyrans in good to excellent yields. nih.gov The methodology is tolerant of a wide range of functional groups, such as methoxy, alcohol, aldehyde, and even nitro groups, making it particularly versatile. nih.gov The reaction conditions, including the choice of solvent and base, can be optimized to maximize the yield of the desired cyclized product. nih.gov
| Electrophile | Solvent | Base | Time (h) | Yield (%) |
| I₂ | CH₃CN | NaHCO₃ | 24 | 61 |
| I₂ | CH₂Cl₂ | NaHCO₃ | 24 | 45 |
| I₂ | CH₃NO₂ | NaHCO₃ | 24 | 77 |
| ICl | CH₂Cl₂ | None | 0.5 | 65 |
| ICl | CH₃NO₂ | None | 0.5 | 69 |
Optimization of the cyclization of phenyl 3-phenyl-2-propynyl ether to form 3-iodo-4-phenyl-2H-benzopyran. nih.gov
Another powerful cyclization strategy is the organocatalytic asymmetric domino oxa-Michael/aldol condensation. researchgate.net This reaction, typically catalyzed by a chiral pyrrolidine derivative, occurs between salicylic aldehyde derivatives and α,β-unsaturated aldehydes. It proceeds with high chemo- and enantioselectivity to afford chiral chromene-3-carbaldehyde derivatives, demonstrating a sophisticated approach to constructing functionalized benzopyrans. researchgate.net
Condensation Reactions in Benzopyran Synthesis
Condensation reactions represent one of the most classical and widely used families of methods for synthesizing the benzopyran core, particularly for coumarin (B35378) (2-oxo-2H-1-benzopyran) and chromone derivatives. These reactions typically involve the formation of a carbon-carbon or carbon-oxygen bond to close the pyran ring.
The Pechmann condensation is a cornerstone method for the synthesis of coumarins (2H-1-benzopyran-2-ones). algoreducation.comwikipedia.org The reaction involves the condensation of a phenol with a β-keto ester under acidic conditions. wikipedia.orgacs.org The mechanism is believed to proceed through an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type alkylation) to close the ring, and a final dehydration step. wikipedia.orgacs.org
A variety of acid catalysts can be employed, including sulfuric acid, phosphorus pentoxide, and trifluoroacetic acid. Research has also explored more environmentally friendly and reusable catalysts. For instance, natural acids found in citrus and grape juice have been successfully used, as have heterogeneous catalysts like antimony chloride immobilized on alumina, which can be utilized under microwave irradiation and solvent-free conditions. While highly effective for coumarins, the standard Pechmann reaction is not a direct route to 2H-1-benzopyrans that are not oxidized at the 2-position.
Aldol condensation provides a valuable pathway for forming the C-C bond necessary to construct the pyran ring of the benzopyran skeleton. sigmaaldrich.com This approach can be used to synthesize a range of benzopyran derivatives by reacting an appropriate phenolic precursor with a ketone or aldehyde. scialert.net
One strategy involves the condensation of a substituted o-hydroxyacetophenone with a ketone in the presence of a base, such as amberlite resin. scialert.net The reaction mechanism features an aldol condensation between the enolate of the acetophenone and the carbonyl group of the ketone, which is followed by an intramolecular cyclization via a Michael addition, facilitated by the ortho-phenol group. scialert.netnih.gov
A more advanced and elegant application is the domino oxa-Michael/aldol condensation. In this process, the reaction between a 2-hydroxybenzaldehyde and an α,β-unsaturated aldehyde is catalyzed by a chiral amine. researchgate.net This sequence creates the benzopyran ring and establishes a chiral center in a single, highly enantioselective transformation. researchgate.net
| Catalyst | Additive | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| (S)-diphenylprolinol silyl ether | 2-Nitrobenzoic acid | Toluene | 81 | 94 |
| (S)-diphenylprolinol silyl ether | 2-Nitrobenzoic acid | CH₂Cl₂ | 85 | 92 |
| (S)-diphenylprolinol silyl ether | Benzoic acid | Toluene | 72 | 90 |
Asymmetric synthesis of 2-phenyl-2H-chromene-3-carbaldehyde via a domino oxa-Michael/aldol condensation. researchgate.net
The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically a weak amine like piperidine. wikipedia.orgsigmaaldrich.com This reaction is a powerful tool for C-C bond formation and is widely applied in the synthesis of benzopyran derivatives. researchgate.net
The reaction is frequently used to synthesize coumarins by condensing a substituted 2-hydroxybenzaldehyde with an active methylene compound such as Meldrum's acid or ethyl acetoacetate, followed by intramolecular cyclization. researchgate.netgoogle.com
Crucially, the Knoevenagel condensation can also provide direct access to 2H-1-benzopyran derivatives that are not oxidized at the 2-position. For example, the reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide can yield 2-hydroxy-2-methyl-2H-1-benzopyran-3-carboxamides, depending on the reaction conditions. rsc.org This demonstrates the versatility of the Knoevenagel condensation in accessing different classes of benzopyran structures. Furthermore, tandem reactions incorporating a Knoevenagel condensation, such as a Knoevenagel hetero-Diels-Alder sequence, have been developed to produce 2H-benzopyrans from α,β-unsaturated aldehydes. scite.ai
Fries Rearrangement in Benzopyran Core Construction
The Fries rearrangement is a fundamental reaction in organic chemistry used for the synthesis of hydroxy aryl ketones from phenolic esters, which are crucial intermediates in the construction of the benzopyran core. algoreducation.comwikipedia.org This rearrangement is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). wikipedia.orgbyjus.comlscollege.ac.in The reaction involves the migration of an acyl group from the phenolic ester to the aryl ring. wikipedia.orgbyjus.comlscollege.ac.in
The mechanism, while not definitively determined, is widely accepted to proceed through the formation of an acylium carbocation intermediate. wikipedia.orglscollege.ac.in The Lewis acid coordinates to the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen. This polarizes the bond between the acyl group and the phenolic oxygen, leading to the generation of the free acylium carbocation. This electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution. wikipedia.orgbyjus.com
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature. wikipedia.orgbyjus.com
Low temperatures favor the formation of the para-substituted product. wikipedia.orgbyjus.com
High temperatures favor the formation of the ortho-substituted product. wikipedia.orgbyjus.com
This selectivity is critical, as the ortho-hydroxy aryl ketone is the necessary precursor for the subsequent cyclization step to form the benzopyran ring. algoreducation.com The use of non-polar solvents can also promote the formation of the ortho-isomer. lscollege.ac.in While effective, the reaction can have limitations, such as low yields with heavily substituted acyl groups and the requirement for harsh conditions. byjus.comnih.gov A photochemical variant, the photo-Fries rearrangement, offers an alternative pathway that proceeds via a radical mechanism. wikipedia.org
| Condition | Favored Product | Rationale |
|---|---|---|
| Low Temperature | Para-hydroxy aryl ketone | Kinetic control |
| High Temperature | Ortho-hydroxy aryl ketone | Thermodynamic control |
| Non-polar Solvent | Ortho-hydroxy aryl ketone | Solvent effects on intermediate stability |
| Polar Solvent | Para-hydroxy aryl ketone | Solvent effects on intermediate stability |
Specific Synthesis Routes for 2-Methyl-3-nitro-2H-1-benzopyran
Direct synthesis of this compound and its derivatives often employs cascade or multi-component reactions that efficiently build the heterocyclic system with the desired substituents in a single sequence.
A highly efficient method for synthesizing 3-nitro-2H-chromenes involves a cascade reaction initiated by the nucleophilic addition of a phenolate anion to a nitroalkene. organic-chemistry.org This sequence is often referred to as a tandem oxa-Michael-Henry reaction. organic-chemistry.org The process begins with the deprotonation of a salicylaldehyde derivative by a base, such as potassium carbonate, to form a phenolate anion. organic-chemistry.org
This phenolate then acts as a nucleophile, attacking the electron-deficient double bond of a β-nitrostyrene or a similar nitroalkene in an oxa-Michael addition. The resulting intermediate subsequently undergoes an intramolecular Henry reaction (also known as a nitroaldol reaction), where the carbanion alpha to the nitro group attacks the aldehyde carbonyl. organic-chemistry.orgwikipedia.orgorganic-chemistry.org The final step is a dehydration of the β-nitro alcohol intermediate, which yields the stable 3-nitro-2H-benzopyran ring system. organic-chemistry.org This method is advantageous due to its atom economy and the ability to construct the complex core in a single pot. organic-chemistry.org
The reaction between salicylaldehydes and nitroalkanes like nitroethanol is a direct application of the Henry reaction for the synthesis of the benzopyran scaffold. wikipedia.orgorganic-chemistry.org In this base-catalyzed reaction, the nitroalkane is deprotonated at the α-carbon to form a nitronate anion. wikipedia.org This nucleophilic nitronate then adds to the carbonyl group of the salicylaldehyde.
The initial product is a β-nitro alcohol. This intermediate can then undergo an intramolecular nucleophilic attack by the phenolic hydroxyl group onto the carbon bearing the nitro group, or more commonly, undergo cyclization followed by dehydration to form the 2H-benzopyran ring. The presence of the phenolic hydroxyl group in the salicylaldehyde is crucial for the final ring-closing step.
Nitroethylene is a highly reactive but unstable reagent that serves as an excellent dienophile and Michael acceptor. tripod.com Due to its instability, protocols often rely on its in situ generation. rsc.org For the synthesis of benzopyrans, nitroethylene can be generated in the presence of a salicylaldehyde derivative. The reaction proceeds via a cascade where the phenolate of the salicylaldehyde adds to the in situ-generated nitroethylene in an oxa-Michael addition. This is followed by an intramolecular Henry-type cyclization and dehydration, analogous to the tandem reaction described previously. This approach avoids the need to handle the volatile and unstable nitroethylene directly. tripod.com
The synthesis of nitrobenzopyran-2-ones (also known as nitrocoumarins), which are structurally related to this compound, often involves catalytic condensation reactions. asrjetsjournal.orgasrjetsjournal.org A common starting material for these syntheses is 4-chloro-3-nitrobenzopyran-2-one. asrjetsjournal.orgasrjetsjournal.orgresearchgate.netsemanticscholar.org
This activated precursor readily undergoes nucleophilic substitution at the C4 position. Catalytic condensation with various nucleophiles, such as heteroarylamines, under reflux conditions leads to the formation of a diverse range of 4-substituted-3-nitrobenzopyran-2-ones. asrjetsjournal.orgasrjetsjournal.org For example, condensation with aminopyridines or aminopyrimidines yields the corresponding 4-(heteroarylamino)-3-nitro-2H- algoreducation.com-benzopyran-2-ones. asrjetsjournal.orgasrjetsjournal.org Similarly, reactions with phenylenediamine can produce 4-(4-aminophenylamino)-3-nitro-chromen-2-one in high yield. researchgate.net These reactions demonstrate a versatile catalytic approach to functionalizing the benzopyran-2-one core at the 4-position with a nitro group present at the 3-position.
| Starting Material | Nucleophile | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 4-Chloro-3-nitrobenzopyran-2-one | Heteroarylamines (e.g., aminopyridines) | Reflux in acetonitrile | 4-(Heteroarylamino)-3-nitrobenzopyran-2-ones asrjetsjournal.orgasrjetsjournal.org |
| 4-Chloro-3-nitrobenzopyran-2-one | Phenylenediamine | Condensation | 4-(4-Aminophenylamino)-3-nitro-chromen-2-one researchgate.net |
| 4-Chloro-3-nitrobenzopyran-2-one | Ethane-1,2-diamine | Condensation | 4-(2-Amino-ethylamino)-3-nitro-chromen-2-one eurjchem.com |
Stereoselective Synthesis of this compound Analogues
Achieving stereocontrol in the synthesis of benzopyran analogues is a significant challenge, particularly when creating chiral centers at the C2 position. The stereoselective synthesis of analogues of this compound often relies on asymmetric catalysis.
For reactions involving 3-nitro-2H-chromenes, the introduction of substituents at the C2 position can be influenced by various factors to control the stereochemical outcome. mdpi.com Research on the reactions of 2-substituted 3-nitro-2H-chromenes with azomethine ylides has shown that the stereochemistry of the resulting chromenoprolinate products can be controlled by adjusting the temperature and solvent. mdpi.com
The use of Lewis acids is a common strategy to enhance stereoselectivity. Lewis acids can coordinate with the reactants, stabilizing specific transition states and directing the approach of the nucleophile to one face of the molecule. mdpi.com For instance, in the synthesis of chromeno[3,4-c]pyrrolidines, Lewis acids help to stabilize the conformation of the ylide, leading to higher stereoselectivity in the cycloaddition reaction. mdpi.com The introduction of electron-withdrawing groups, such as a trifluoromethyl group at the C2 position of the 3-nitro-2H-chromene, not only activates the double bond for nucleophilic attack but also significantly increases the stereoselectivity of the reaction. mdpi.com These principles can be applied to develop enantioselective or diastereoselective routes to this compound analogues by carefully selecting chiral catalysts, ligands, and reaction conditions.
Enantioselective Reaction Pathways for 3-nitro-2H-chromenes
The enantioselective synthesis of 3-nitro-2H-chromenes is predominantly achieved through organocatalytic domino reactions. The primary pathway involves a tandem oxa-Michael-Henry (or oxa-Michael/aldol) reaction between a salicylaldehyde derivative and a conjugated nitroalkene, such as a β-nitrostyrene. chim.itorganic-chemistry.org This reaction proceeds via an iminium activation mechanism when a chiral secondary amine is used as the catalyst. chim.it
The process is initiated by the reaction of the salicylaldehyde with the chiral amine catalyst to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, facilitating a stereocontrolled Michael addition of the phenolic hydroxyl group. The subsequent intramolecular Henry reaction (a nitro-aldol reaction) of the resulting enolate with the nitroalkene component closes the pyran ring, establishing the chiral centers. chim.it
An alternative strategy for accessing enantiomerically enriched 3-nitro-2H-chromenes is through the kinetic resolution of a racemic mixture. N-heterocyclic carbene (NHC) catalysis has been successfully employed for this purpose, allowing for the separation of enantiomers in a single asymmetric transformation. rsc.org
Chiral Catalyst Influence on Stereocontrol
The choice of chiral catalyst is paramount for achieving high stereocontrol (enantioselectivity) in the synthesis of 3-nitro-2H-chromenes. Various organocatalysts, often derived from natural sources like amino acids, have been developed and optimized for this transformation. chim.itorganic-chemistry.org
The first successful enantioselective synthesis utilized a pyrrolidine-thioimidazole catalyst in conjunction with salicylic acid as a cocatalyst, achieving enantioselectivities of up to 91% enantiomeric excess (ee). chim.it Subsequently, other catalysts have been explored to improve yields and stereocontrol. For instance, an improved one-pot procedure using trans-4-hydroxy-L-prolinamide as the organocatalyst and 4-nitrophenol as a cocatalyst furnished the desired 3-nitro-2H-chromenes with enantioselectivities reaching up to 90% ee. chim.it L-pipecolic acid has also been used, though it resulted in lower chiral induction. chim.it Bifunctional thiourea catalysts have also been developed to synthesize chiral 2-aryl-3-nitro-2H-chromenes. msu.edu The catalyst's structure, including its steric bulk and the arrangement of its functional groups, directly influences the facial selectivity of the nucleophilic attack, thereby dictating the absolute stereochemistry of the final product.
| Chiral Catalyst | Reaction Type | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Pyrrolidine-thioimidazole with salicylic acid | Domino oxa-Michael/aldol | Up to 91% | chim.it |
| trans-4-hydroxy-L-prolinamide with 4-nitrophenol | Domino oxa-Michael/aldol | Up to 90% | chim.it |
| L-proline derived aminocatalyst | Asymmetric tandem oxa-Michael-Henry | Excellent | organic-chemistry.org |
| L-pipecolic acid | Domino-Michael/aldol | Low (5%) | chim.it |
| Bifunctional thiourea | Tandem oxa-Michael-aza-Henry-desulfonamidation | Significant | msu.edu |
Solid-Phase Organic Synthesis Strategies for Benzopyran Libraries
Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the construction of large, drug-like libraries of benzopyran derivatives. researchgate.netmdpi.comnih.gov This high-throughput approach allows for the systematic modification of the benzopyran core, enabling the rapid generation of molecular diversity crucial for structure-activity relationship (SAR) studies in drug discovery. mdpi.comacs.org The strategies typically involve immobilizing a starting material onto a polymer support, performing a series of chemical transformations, and finally cleaving the desired products from the resin. acs.org
Parallel Synthesis Methodologies for 2H-Benzopyrans
Parallel synthesis is a key methodology within SPOS that enables the efficient construction of compound libraries. nih.govsemanticscholar.org In this approach, a common intermediate attached to a solid support is distributed into an array of separate reaction vessels. Each vessel is then treated with a different building block or reagent, leading to a collection of unique products that are spatially separated. nih.gov
This methodology has been successfully applied to generate extensive 2H-benzopyran libraries. For example, a 284-member library was constructed based on discrete core scaffolds. mdpi.com In another instance, a solid-phase protocol was developed for a 2,6-difunctionalized 2H-benzopyran library that yielded 1,200 analogs. nih.gov A similar strategy was used to prepare a 2,000-member library of 6-alkylamino-2-(functionalized-aminomethyl)-2H-benzopyrans. mdpi.com These methods facilitate rapid lead optimization by allowing for diverse functional groups to be introduced at various positions on the benzopyran skeleton. acs.org
Linker-Based Synthetic Approaches
The success of any solid-phase synthesis hinges on the choice of a suitable linker, which tethers the initial substrate to the insoluble polymer support. The linker must be stable to the planned reaction conditions but allow for clean cleavage of the final product without leaving residual functionality. acs.org
Several linker strategies have been developed for benzopyran synthesis:
Silyl Linkers : Silyl ethers are commonly used to link phenolic starting materials to the resin. Park and co-workers utilized a diisopropyl-(4-methoxyphenyl)silylpropyl polystyrene resin. The final products are cleaved from this support using reagents like hydrogen fluoride/pyridine (HF/pyridine). researchgate.netnih.gov
Carbamate Linkers : These have been employed for the synthesis of 6-amino-substituted 2H-benzopyrans. mdpi.comnih.gov
Backbone Amide Linker (BAL) : The BAL strategy was selected for the synthesis of 2,6-difunctionalized 2-methyl-2H-1-benzopyran analogues, allowing for diversification at the 6-amino position via N-alkylation. acs.org
Cycloloading with Selenenyl Bromide Resin : A novel approach involves the use of a polystyrene-based selenenyl bromide resin. This strategy employs a unique "cycloloading" process where an ortho-prenylated phenol is simultaneously loaded onto the resin and cyclized to form the benzopyran ring in a single step. acs.org
Application of Cross-Coupling Reactions (e.g., Suzuki Coupling) on Solid Support
Palladium-mediated cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are invaluable for introducing structural diversity into benzopyran libraries on a solid support. researchgate.net This reaction allows for the formation of carbon-carbon bonds by coupling a resin-bound organohalide (or triflate) with a boronic acid in solution. nih.govmdpi.com
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 Nitro 2h 1 Benzopyran
Influence of Substituents on Benzopyran Ring Reactivity.uchicago.edunih.govresearchgate.netmasterorganicchemistry.com
The reactivity of the 2-methyl-3-nitro-2H-1-benzopyran ring is intricately governed by the electronic and steric contributions of the nitro and methyl substituents. These groups modulate the electron density distribution within the ring system, thereby influencing its susceptibility to chemical attack.
Electronic Effects of the Nitro Group and Electrophilicity.researchgate.netmasterorganicchemistry.com
The nitro group (NO₂) is a potent electron-withdrawing group, exerting a significant influence on the electronic landscape of the benzopyran ring. libretexts.orgmasterorganicchemistry.com This electron-withdrawing nature arises from both inductive and resonance effects. The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom and, by extension, from the entire ring system.
This reduction in electron density renders the benzopyran ring, particularly the C=C double bond, electrophilic. masterorganicchemistry.com The carbon atoms of the double bond become more susceptible to attack by nucleophiles, which are species rich in electrons. The electrophilicity of the system is a key factor driving many of its characteristic reactions.
Role of the Methyl Group in Reactivity Modulation.researchgate.netmasterorganicchemistry.com
In contrast to the nitro group, the methyl group (CH₃) at the 2-position of the pyran ring is an electron-donating group. It exerts a positive inductive effect (+I), pushing electron density towards the ring. This effect can partially counteract the electron-withdrawing influence of the nitro group.
However, the primary role of the methyl group often extends beyond its electronic contribution. Its steric bulk can influence the stereochemical outcome of reactions, directing the approach of incoming reagents to a specific face of the molecule. This steric hindrance can play a crucial role in determining the regioselectivity and stereoselectivity of addition and cycloaddition reactions.
Activation of the C=C Double Bond by the Nitro Substituent.libretexts.orgresearchgate.net
The strong electron-withdrawing nature of the nitro group directly activates the adjacent C=C double bond in the pyran ring, making it highly susceptible to nucleophilic attack. researchgate.net This activation is a direct consequence of the polarization of the double bond, where the carbon atom beta to the nitro group develops a partial positive charge, becoming a prime target for nucleophiles. Research has shown that the introduction of an electron-withdrawing group, such as a trifluoromethyl (CF₃) group, at the 2-position can further enhance the activation of the double bond and increase the stereoselectivity of reactions. mdpi.com
Reactions Involving the Pyran Ring's C=C Double Bond
The activated C=C double bond of this compound is the primary site for a variety of chemical transformations, most notably nucleophilic addition and cycloaddition reactions.
Nucleophilic Addition Reactions.libretexts.orgresearchgate.net
The electron-deficient nature of the C=C double bond facilitates the addition of a wide range of nucleophiles. researchgate.net These reactions typically proceed via a conjugate addition mechanism, where the nucleophile attacks the carbon atom of the double bond that is further from the nitro group. This initial addition is often followed by protonation to yield the final product.
Common nucleophiles that readily add to this system include thiols, amines, and stabilized carbanions. researchgate.net For instance, the reactions of 3-nitro-2H-chromenes with thiols and aromatic amines result in the formation of 2,3,4-trisubstituted chromanes in high yields. researchgate.net Similarly, nucleophilic enamines have been shown to add to 3-nitroindoles and benzofurans, demonstrating the general reactivity of such activated systems. researchgate.net
A variety of stabilized soft carbanions have been found to undergo conjugate addition with 2-nitroglycals, which are structurally related to this compound. researchgate.net
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions).libretexts.orgresearchgate.net
The electron-deficient C=C double bond of this compound also serves as an excellent dienophile or dipolarophile in cycloaddition reactions. libretexts.org Of particular importance are 1,3-dipolar cycloadditions, which provide a powerful tool for the synthesis of five-membered heterocyclic rings. libretexts.org
In these reactions, a 1,3-dipole, a molecule containing a three-atom pi-system with four electrons, reacts with the activated double bond of the benzopyran. This concerted or stepwise process leads to the formation of a new ring system. Examples of 1,3-dipoles that can participate in these reactions include nitrones, azomethine ylides, and nitrile oxides. uchicago.eduresearchgate.net
For instance, the reaction of 3-nitro-2H-chromenes with azomethine ylides generated from α-iminoesters can lead to the formation of chromeno[3,4-c]pyrrolidines. mdpi.com The stereochemical outcome of these reactions can be influenced by the substituents on both the benzopyran and the dipole, as well as the reaction conditions. mdpi.com
Reactions with Azomethine Ylides
Azomethine ylides are 1,3-dipoles that readily participate in [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles. wikipedia.org The reaction of this compound with azomethine ylides, often generated in situ from the corresponding α-iminoesters, provides access to chromeno[3,4-c]pyrrolidines. mdpi.com
The reaction of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides, generated from imines based on methyl glycinate (B8599266) and arylaldehydes, in the presence of a silver acetate (B1210297) catalyst, yields a mixture of endo and endo' isomers of the corresponding chromeno[3,4-c]pyrrolidines. mdpi.com These products are formed through a Michael addition/Mannich reaction sequence with total yields ranging from 85–93%. mdpi.com In contrast, when 2-trifluoromethyl-3-nitro-2H-chromenes are used, only the endo isomers of chromeno[3,4-c]pyrrolidines are formed in high yields (85–94%). mdpi.com However, 3-nitro-2-(trichloromethyl)-2H-chromenes react with these azomethine ylides to produce Michael adducts as single anti-isomers with a cis,trans-configuration of the chromane (B1220400) ring, in yields of 40–67%. mdpi.com
These cycloaddition reactions are highly stereoselective and regioselective, offering a pathway to complex polycyclic structures with multiple contiguous stereocenters. wikipedia.org The electron-withdrawing nitro group on the benzopyran ring system activates the double bond for attack by the nucleophilic carbon of the azomethine ylide. nih.govmdpi.comnih.gov
| Reactant | Reagent | Product | Yield (%) |
|---|---|---|---|
| 3-Nitro-2-phenyl-2H-chromenes | Stabilized azomethine ylides | endo and endo' chromeno[3,4-c]pyrrolidines | 85–93 |
| 2-Trifluoromethyl-3-nitro-2H-chromenes | Stabilized azomethine ylides | endo chromeno[3,4-c]pyrrolidines | 85–94 |
| 3-Nitro-2-(trichloromethyl)-2H-chromenes | Stabilized azomethine ylides | anti-Michael adducts | 40–67 |
Reactions with Sodium Azide (B81097) Leading to Triazoles
The reaction of this compound derivatives with sodium azide offers a pathway to the synthesis of fused triazole systems. Specifically, 3-nitro-2-(trihalomethyl)-2H-chromenes react with sodium azide in the presence of p-toluenesulfonic acid in solvents like DMSO or DMF to yield 4-(trihalomethyl)-2,4-dihydrochromeno[3,4-d] wikipedia.orgncrdsip.comyoutube.comtriazoles. researchgate.net This transformation proceeds through a [3+2] cycloaddition mechanism where the azide anion acts as the 1,3-dipole. nih.gov
The reaction's success is dependent on the nature of the substituent at the 2-position of the chromene ring. For instance, 2-(trifluoromethyl)-2H-chromenes are found to be more reactive towards sodium azide compared to their substituted analogs. researchgate.net The formation of the triazole ring is a powerful method for creating complex heterocyclic frameworks. nih.govresearchgate.net The in-situ generation of azides from alkyl halides or aryl boronic acids and sodium azide provides a safer alternative to handling potentially hazardous azide compounds. rsc.org
Redox Transformations (Oxidation and Reduction)
The nitro group in this compound can undergo various redox transformations, leading to a diverse range of functionalized products.
The oxidation of 3-nitro-2H-chromenes has been reviewed, indicating the possibility of transforming the pyran moiety and the aromatic ring. researchgate.net
Reduction of the nitro group is a more commonly explored transformation. The reduction of nitro compounds, in general, can lead to various products depending on the reducing agent and reaction conditions. wikipedia.org For instance, the reduction of aromatic nitro compounds is a standard industrial process to produce anilines, utilizing methods like catalytic hydrogenation or iron in acidic media. wikipedia.org
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that profoundly influences the reactivity of the benzopyran system, enabling a variety of chemical transformations.
Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the substituent, changing it from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com
Several methods are available for the reduction of aromatic nitro compounds to the corresponding amines. wikipedia.orgmasterorganicchemistry.com Common reagents include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a highly effective method. masterorganicchemistry.comcommonorganicchemistry.com
Metals in Acidic Media: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used for this reduction. masterorganicchemistry.comcommonorganicchemistry.com
Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective for this transformation. wikipedia.orgcommonorganicchemistry.com
The choice of reducing agent can be critical to avoid side reactions, especially in the presence of other reducible functional groups. commonorganicchemistry.com For example, while lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it tends to produce azo compounds with aromatic nitro compounds. commonorganicchemistry.com
| Reducing Agent | Product from Aromatic Nitro Compound | Notes |
|---|---|---|
| H₂/Pd/C, H₂/Raney Ni | Amine | Common and efficient methods. masterorganicchemistry.comcommonorganicchemistry.com |
| Fe, Sn, or Zn in acid | Amine | Classic and widely used method. masterorganicchemistry.com |
| SnCl₂ | Amine | Provides a mild reduction. commonorganicchemistry.com |
| LiAlH₄ | Azo compound | Not suitable for preparing primary amines from aromatic nitro compounds. commonorganicchemistry.com |
Intramolecular Rearrangements and Cyclizations
The structural framework of this compound allows for a variety of intramolecular transformations, including photoinduced proton transfers and reactions proceeding through epoxide intermediates.
Photoinduced Intramolecular Proton Transfer Mechanisms
Photoinduced intramolecular proton transfer (ESIPT) is a significant reaction pathway for molecules with appropriate functional groups in close proximity. In compounds structurally related to this compound, the presence of a nitro group can facilitate a process known as nitro-assisted proton transfer (NAPT). nih.gov This process is crucial in the photoactivity of compounds like ortho-nitrobenzylpyridines. nih.gov Theoretical studies on model systems suggest that upon photoexcitation, an intramolecular proton transfer can occur, leading to the formation of a transient aci-nitro tautomer. nih.gov This tautomer can then deliver a proton to a suitable acceptor within the molecule. nih.gov The flexibility of the nitro group is key to overcoming the high energy barrier associated with a direct proton jump. nih.gov
The efficiency and dynamics of such proton transfers are highly sensitive to the molecular environment. nih.gov The geometric arrangement of the proton donor and acceptor is a critical factor for ESIPT to take place. nih.gov These reactions are often characterized by very fast reaction rates. rsc.org
Transformations Involving Epoxide Intermediates
Epoxides are versatile intermediates in organic synthesis due to the ring strain in their three-membered ring, which makes them susceptible to ring-opening reactions by various nucleophiles. libretexts.org The formation of epoxides from benzopyran derivatives can be achieved through stereoselective microbial epoxidation. nih.gov
The ring-opening of epoxides can be catalyzed by either acids or bases. openstax.org Under acidic conditions, the epoxide oxygen is first protonated, followed by nucleophilic attack. openstax.orglibretexts.org The regioselectivity of this attack depends on the substitution pattern of the epoxide. If one of the epoxide carbons is tertiary, the nucleophile preferentially attacks this more substituted carbon, a result akin to an SN1 reaction. libretexts.orgopenstax.org Conversely, if the epoxide carbons are primary or secondary, the attack occurs at the less substituted carbon, which is characteristic of an SN2 mechanism. openstax.org
In base-catalyzed ring-opening, the nucleophile directly attacks the less hindered epoxide carbon in a standard SN2 fashion. libretexts.orgopenstax.org This results in a trans-diol product upon workup. libretexts.org The reactivity of epoxides makes them valuable precursors for the synthesis of complex molecules. mdpi.com
Impact of Reaction Conditions on Selectivity and Yield
The outcome of chemical reactions involving this compound, including its synthesis and subsequent transformations, is highly dependent on the reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and pressure play a crucial role in determining the selectivity and yield of the desired products.
Catalytic Systems: Lewis Acids, Brønsted Acids/Bases
Catalytic systems are fundamental in controlling the reactivity of this compound and related compounds. Both Lewis acids and Brønsted acids/bases have been employed to promote various transformations.
Lewis Acids: Lewis acids activate electrophiles by coordinating with them, thereby lowering the activation energy for subsequent reactions. youtube.com In the context of chromene chemistry, Lewis acids like iron(III) chloride (FeCl₃) have been used to catalyze intramolecular carbonyl-olefin metathesis reactions. nih.gov The coordination of the Lewis acid to a carbonyl group can facilitate reactions that might not be accessible otherwise. tum.de Various Lewis acids, including those based on triazolium salts and carbocations, have been developed for a range of organic transformations. organic-chemistry.orgrsc.orgdiva-portal.org
Brønsted Acids/Bases: Brønsted acids catalyze reactions by protonating the substrate, which increases its electrophilicity. youtube.com They have been shown to mediate intramolecular carbonyl-olefin reactions, sometimes leading to different mechanistic pathways compared to Lewis acid catalysis. nih.gov For instance, triflic acid (TfOH) can promote a carbonyl-ene reaction instead of an oxetane (B1205548) formation pathway observed with some Lewis acids. nih.gov The nature of the Brønsted acid can influence the reaction barrier. nih.gov Chiral organic Brønsted bases have also emerged as powerful catalysts for enantioselective transformations. researchgate.net
The table below summarizes the role of different catalytic systems in reactions involving chromene derivatives and related compounds.
| Catalyst Type | Role in Reaction | Example(s) |
| Lewis Acids | Activation of electrophiles, enabling reactions like cyclizations and rearrangements. | FeCl₃, Triazolium salts nih.govorganic-chemistry.org |
| Brønsted Acids | Protonation of substrates to increase electrophilicity, influencing reaction pathways. | Triflic acid (TfOH), p-Toluenesulfonic acid (TsOH) mdpi.comnih.gov |
| Brønsted Bases | Promotion of enantioselective transformations. | Chiral organic bases researchgate.net |
Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence the outcome of chemical reactions by affecting the energies of electronic states and the stability of intermediates and transition states. nih.gov Solute-solvent interactions, such as hydrogen bonding, can modify the photochemical and photophysical pathways of a molecule. nih.gov
In reactions involving 3-nitro-2H-chromenes, the solvent can control the stereochemistry of the products. For example, the reaction of 2-substituted 3-nitro-2H-chromenes with azomethine ylides can lead to different diastereomers depending on the solvent used. mdpi.com Polar solvents can influence the rates of processes like excited-state intramolecular proton transfer. rsc.org
The following table illustrates the effect of solvents on specific reactions involving chromene derivatives.
| Reaction | Solvent | Observed Effect | Reference |
| Reaction of 2-CF₃-3-nitro-2H-chromene with azomethine ylide | Toluene | Formation of a specific diastereomer | mdpi.com |
| Reaction of 2-CF₃-3-nitro-2H-chromene with azomethine ylide | Acetonitrile | Formation of a different diastereomer | mdpi.com |
| Photoinduced proton transfer in HMMQ | n-Alkanols | Acts as a proton relay and influences the rate of proton transport | rsc.org |
Temperature and Pressure Control in Reaction Outcomes
Temperature and pressure are critical parameters that can be adjusted to control the selectivity and yield of chemical reactions. Temperature can influence the relative rates of competing reaction pathways, thereby affecting the product distribution. In the synthesis of chromeno[3,4-c]pyrrolidines from 3-nitro-2H-chromenes, varying the temperature allows for the control of stereochemistry. mdpi.com
Pressure can also impact reaction outcomes, particularly in reactions involving gaseous reagents or where the transition state has a different volume than the reactants. For instance, in the selective hydrogenation of a nitro group in the presence of an epoxide, controlling the hydrogen pressure (e.g., 4 bar H₂) was crucial to avoid reductive ring-opening of the epoxide. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and correlations, a complete structural picture can be assembled.
The ¹H NMR spectrum of "2-Methyl-3-nitro-2H-1-benzopyran" is expected to provide key information about the number of different types of protons and their neighboring environments. The aromatic protons on the benzopyran ring would typically appear in the downfield region, approximately between δ 6.5 and 8.0 ppm. stackexchange.com Their specific chemical shifts and splitting patterns (doublets, triplets, or multiplets) would be dictated by their position on the benzene (B151609) ring and their coupling with adjacent protons. stackexchange.com
The proton at the C4 position, being vinylic and adjacent to a nitro group, is anticipated to resonate at a significantly downfield chemical shift. The proton at the chiral center, C2, would likely appear as a quartet, being split by the adjacent methyl group protons and the C4 proton. The methyl group protons at the C2 position would present as a doublet, due to coupling with the single proton at C2.
For comparison, in a related compound, 3-nitro-2-phenyl-2H-chromene, the vinylic proton appears as a singlet at δ 8.32 ppm, and the aromatic protons resonate in the range of δ 6.88-7.61 ppm. nih.gov
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum for "this compound" would be expected to show ten distinct signals corresponding to its ten carbon atoms, assuming no accidental overlap.
The carbon atoms of the aromatic ring are expected to appear in the δ 110-160 ppm range. rsc.org The carbon attached to the oxygen (C8a) would be significantly downfield. The vinylic carbons (C3 and C4) would also have characteristic chemical shifts, with the C3 carbon bearing the nitro group being more deshielded. The aliphatic carbons, the methyl group (C2-CH₃) and the chiral carbon (C2), would appear in the upfield region of the spectrum. PubChem provides a predicted ¹³C NMR spectrum with peaks at approximately 20, 75, 116, 118, 121, 125, 129, 130, 140, and 153 ppm. nih.gov
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For "this compound," cross-peaks would be expected between the C2-H and the C2-CH₃ protons, as well as between the C2-H and the C4-H proton. Correlations among the aromatic protons would also be observed, helping to delineate their arrangement on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the attachment of the downfield C4 proton to its respective carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be particularly useful in determining the stereochemistry at the C2 position by observing NOEs between the C2-H and protons on the benzene ring.
While specific 2D NMR data for the title compound is not available, the application of these techniques to similar structures like substituted 2H-chromenes has been crucial for their complete structural elucidation. mdpi.comresearchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of "this compound" would be characterized by several key absorption bands. The most prominent would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. orientjchem.org The presence of the C=C double bond within the pyran ring and the aromatic ring would give rise to stretching vibrations in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O-C ether linkage of the benzopyran system would show a characteristic stretching band around 1200-1250 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic (methyl) groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A vapor phase IR spectrum available on SpectraBase shows peaks that can be tentatively assigned to these functional groups.
FT-Raman spectroscopy provides complementary information to FT-IR. The nitro group also gives rise to strong Raman signals. The C=C stretching vibrations of the aromatic and pyran rings are typically strong in the Raman spectrum. The C-H stretching and bending vibrations would also be observable. While specific FT-Raman data for "this compound" is not documented, studies on similar nitro-containing aromatic compounds demonstrate the utility of this technique in confirming the presence of key functional groups and providing a more complete vibrational analysis. orientjchem.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) is the method of choice to confirm its molecular formula, C₁₀H₉NO₃. The calculated exact mass of this compound is 191.05824 g/mol . mdpi.com
Loss of the nitro group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a fragment ion at [M - 46]⁺.
Loss of the methyl group: Cleavage of the methyl group (CH₃) from the chiral center at position 2 would result in a fragment at [M - 15]⁺.
Ring cleavage: The benzopyran ring system can undergo various cleavage patterns. A common fragmentation for ethers involves the cleavage of the C-O bond.
Further insights can be gained from predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase. For the protonated molecule [M+H]⁺, the predicted CCS is 136.2 Ų. researchgate.net
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 192.06552 | 136.2 |
| [M+Na]⁺ | 214.04746 | 144.1 |
| [M-H]⁻ | 190.05096 | 141.8 |
| [M]⁺ | 191.05769 | 135.7 |
This table is based on predicted data and awaits experimental verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be influenced by the electronic structure of the benzopyran core and the nitro group.
Studies on related 2H-chromene systems have shown complex UV-Vis spectra. For instance, some 2,2-diphenyl-2H-chromene derivatives exhibit absorption maxima that can shift upon irradiation, indicating photochromic behavior. researchgate.net A study on 2-nitrobenzyl methyl ether, a structurally related compound, reported a weak, broad absorption with a λmax around 430 nm, which was attributed to an o-quinonoid species formed upon photolysis. mdpi.com It is plausible that this compound would also exhibit absorptions related to π-π* transitions within the aromatic ring and n-π* transitions associated with the nitro group and the oxygen heteroatom.
X-ray Crystallography for Definitive Structural Determination
Single Crystal X-ray Diffraction for Molecular Geometry
To date, a specific single crystal X-ray diffraction study for this compound has not been reported in the literature. However, crystallographic studies of closely related 3-nitro-2H-chromene derivatives provide valuable insights into the expected molecular geometry.
Correlation of Crystallographic Data with Computational Predictions
In the absence of experimental crystallographic data for this compound, computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict its three-dimensional structure. These computational methods can provide optimized geometries, including bond lengths, bond angles, and dihedral angles.
Once experimental single crystal X-ray data becomes available, it can be correlated with these computational predictions. This comparison serves to validate the computational model and provide a deeper understanding of the electronic and steric factors that govern the molecular conformation. For example, in studies of related nitro-containing heterocyclic systems, DFT calculations have been used to complement experimental X-ray data to understand intermolecular interactions and packing in the crystal lattice.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which can be compared with the molecular formula derived from mass spectrometry.
For this compound, with the molecular formula C₁₀H₉NO₃, the theoretical elemental composition can be calculated as follows:
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 62.82 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.75 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.33 |
| Oxygen | O | 15.999 | 3 | 47.997 | 25.10 |
| Total | 191.186 | 100.00 |
Experimental elemental analysis would involve the combustion of a sample of the compound and the quantitative determination of the resulting carbon dioxide, water, and nitrogen gas. The experimentally determined percentages should be in close agreement with the theoretical values (typically within ±0.4%) to validate the empirical and, by extension, the molecular formula of the synthesized compound. While specific experimental data for this compound is not provided in the reviewed sources, this technique is a standard and essential part of the characterization of any new chemical compound. mdpi.com
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. This method is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-Methyl-3-nitro-2H-1-benzopyran. DFT calculations can elucidate the electronic and molecular structure, providing a foundational understanding of the compound's characteristics.
A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
The optimized geometry would reveal key bond parameters. The analysis would detail the bond lengths and angles within the benzopyran skeleton, the nitro group, and the methyl group. For instance, the C-N bond connecting the nitro group to the pyran ring is expected to have a specific length that reflects the electronic interaction between the electron-withdrawing nitro group and the double bond of the pyran ring. The dihedral angle between the plane of the benzopyran ring system and the nitro group is another critical parameter, influencing the degree of electronic conjugation. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), provide theoretical values for these parameters that can be compared with experimental data from X-ray crystallography if available.
Table 1: Predicted Bond Parameters for this compound (Illustrative) Note: The following table is illustrative, as specific research data for this exact compound is not publicly available. The values represent typical ranges and expectations from DFT calculations.
| Parameter | Description | Predicted Value Range |
| C-N Bond Length | The distance between the carbon of the pyran ring and the nitrogen of the nitro group. | 1.45 - 1.48 Å |
| N-O Bond Length | The distances within the nitro group. | 1.21 - 1.24 Å |
| C=C Bond Length | The double bond within the pyran ring. | 1.34 - 1.36 Å |
| C-O Bond Length | The ether linkage within the pyran ring. | 1.36 - 1.39 Å |
| O-N-O Bond Angle | The angle within the nitro group. | 123° - 126° |
| C-C-N Bond Angle | The angle involving the nitro group and the pyran ring. | 118° - 121° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the distribution of the HOMO and LUMO would be determined by its functional groups. The electron-rich aromatic ring and the pyran oxygen would likely contribute significantly to the HOMO, making these regions susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro group attached to a double bond creates a highly electron-deficient area, meaning the LUMO is expected to be localized primarily over the C=C-NO2 moiety. This localization makes the compound a good candidate for nucleophilic addition reactions. A small HOMO-LUMO gap would suggest high reactivity.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. This method transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds.
For this compound, NBO analysis would quantify the delocalization of electron density from the oxygen lone pairs and the aromatic ring into the pyran ring and the nitro group. It would reveal hyperconjugative interactions, such as the interaction between the filled orbitals of the aromatic ring and the empty antibonding orbitals of the C=C-NO2 system. This analysis also provides information on the hybridization of atomic orbitals, confirming the sp2 character of the carbons in the benzene (B151609) ring and the double bond, and the sp3 character of the chiral carbon bearing the methyl group.
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other species. The ESP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values, with red typically indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions).
In this compound, the ESP map would show a region of high negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors. A significant positive potential would be expected on the carbon atoms of the C=C double bond adjacent to the nitro group, confirming their susceptibility to nucleophilic attack. The aromatic part of the molecule would show a moderately negative potential above and below the plane of the ring.
DFT calculations can also be used to derive important thermochemical parameters. By performing frequency calculations on the optimized geometry, one can obtain thermodynamic quantities such as the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy. These parameters are crucial for predicting the stability of the molecule and the thermodynamics of reactions in which it participates. Kinetic parameters, such as activation energies for proposed reaction pathways, can be determined by locating the transition state structures on the potential energy surface, providing insight into reaction rates.
Ab Initio and Semi-Empirical Quantum Chemical Methods
While DFT is widely used, other quantum chemical methods also offer valuable insights.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. They can provide highly accurate results, especially for smaller molecules, but are computationally more demanding than DFT. An ab initio study could be used to benchmark the results obtained from DFT for this compound.
Semi-Empirical Quantum Chemical Methods: On the other end of the computational cost spectrum, semi-empirical methods (like AM1, PM3, and PM6) are based on the Hartree-Fock formalism but introduce numerous approximations and parameters derived from experimental data. These methods are much faster than DFT or ab initio calculations, allowing for the study of very large molecular systems or for performing molecular dynamics simulations. While generally less accurate, they can be useful for initial geometry optimizations or for screening large numbers of related compounds. For this compound, a semi-empirical method could be used for a rapid initial conformational search before a more rigorous DFT optimization.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling, particularly through methods like Density Functional Theory (DFT), is instrumental in elucidating the step-by-step processes of chemical reactions involving this compound and related compounds. These models can predict the most likely pathways for a reaction to follow by calculating the energy of reactants, transition states, and products.
For instance, studies on the synthesis of related benzopyran derivatives, such as coumarins, have utilized computational approaches to understand the underlying mechanisms. The Knoevenagel condensation, a key reaction in forming coumarin (B35378) structures, involves a series of steps including condensation and intramolecular cyclization. researchgate.net Computational models can map out the energy landscape of this process, identifying the most energetically favorable route. researchgate.net
In reactions involving nitro-substituted cyclic compounds, computational studies have been crucial in explaining observed selectivities. For example, in the [3+2] cycloaddition reactions of nitroalkenes with other molecules, DFT calculations have shown that the reactions often proceed through a one-step, asynchronous mechanism. researchgate.netnih.gov These models can predict which regioisomer is more likely to form by comparing the activation energies of the different possible pathways. researchgate.netmdpi.com The insights gained from these studies on similar nitro-containing heterocyclic systems can be extrapolated to predict the behavior of this compound in cycloaddition reactions.
Furthermore, computational modeling has been applied to understand the reactions of substituted 3-nitro-2H-chromenes with nucleophiles. mdpi.com These studies reveal how the substituents on the benzopyran ring influence the reaction pathway, often proceeding through sequences like Michael addition followed by a Mannich reaction. mdpi.com Such computational investigations can predict whether a reaction will proceed to completion or stop at an intermediate stage, depending on the electronic and steric properties of the substituents. mdpi.com
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations focused solely on the reactivity of this compound are not extensively documented in publicly available literature, the principles of MD are highly applicable. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how a compound behaves in different environments and during a reaction.
For related systems, MD simulations have been used to study the initial stages of complex chemical processes like combustion. researchgate.net These simulations can track the trajectories of individual molecules, revealing the formation of intermediates and the sequence of bond-breaking and bond-forming events. researchgate.net This approach would be valuable in understanding the thermal decomposition or oxidation pathways of this compound.
The Automated Topology Builder (ATB) and Repository provides tools and force fields that can facilitate MD simulations of novel molecules like 2-Methyl-7-nitro-1-benzofuran-3-carbonitrile, a structurally related compound. uq.edu.au This platform allows for the generation of molecular topologies necessary to run simulations, which can then be used to study interactions with other molecules, such as solvents or biological macromolecules. uq.edu.au
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a compound and its reactivity. While often used in drug discovery to predict biological activity, QSAR can also be applied to understand and predict chemical reactivity based on structural parameters.
For this compound, a QSAR model would focus on descriptors related to its chemical reactivity. These descriptors can be calculated using computational chemistry and include:
Electronic Descriptors: Parameters like orbital energies (HOMO and LUMO), Mulliken charges, and dipole moment can quantify the electronic properties of the molecule. The nitro group, being strongly electron-withdrawing, will significantly influence these parameters and, consequently, the reactivity of the double bond in the pyran ring.
Steric Descriptors: Molecular volume, surface area, and specific conformational parameters describe the size and shape of the molecule. The methyl group at the 2-position will introduce steric hindrance that can affect the approach of reactants.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about branching and connectivity.
By correlating these descriptors with experimentally determined reaction rates or equilibrium constants for a series of related benzopyran derivatives, a QSAR model could be developed. This model would then allow for the prediction of the reactivity of new, unsynthesized derivatives. For example, studies on substituted 3-nitro-2H-chromenes have shown that electron-withdrawing groups at the 2-position can activate the double bond towards nucleophilic attack. mdpi.com A QSAR model could quantify this relationship, providing predictive power for designing new reactions.
Validation and Correlation of Computational Predictions with Experimental Data
The reliability of computational models hinges on their validation against experimental data. For this compound and its derivatives, this involves comparing predicted properties and reaction outcomes with those observed in the laboratory.
For instance, the predicted lowest energy conformation of a molecule from computational calculations can be compared with its crystal structure determined by X-ray diffraction. mdpi.com In a study of chromane (B1220400) derivatives, the relative configuration of a product was unambiguously confirmed by single crystal X-ray analysis, validating the stereochemical outcome predicted by computational models. mdpi.com
Similarly, the predicted products and regioselectivity of a reaction can be compared with the actual products isolated and characterized experimentally. Computational studies on the cycloaddition of nitro-substituted compounds have successfully predicted the formation of specific regioisomers, which aligns with experimental observations. researchgate.net
Spectroscopic data also serves as a crucial point of comparison. Calculated NMR chemical shifts and IR vibrational frequencies can be correlated with experimental spectra to confirm the structure of a compound. While specific data for this compound is limited, the general methodology is well-established.
The following table provides an example of how computational data can be presented and correlated with experimental values for a related compound, highlighting the synergy between theoretical and practical chemistry.
| Property | Computational Method | Predicted Value | Experimental Value | Reference |
| Molecular Weight | PubChem 2.2 | 191.18 g/mol | - | nih.gov |
| XLogP3 | 2.2 | - | nih.gov | |
| Monoisotopic Mass | PubChem 2.2 | 191.058243149 Da | - | nih.gov |
Synthetic Transformations and Derivatization Strategies of 2 Methyl 3 Nitro 2h 1 Benzopyran
Functionalization at Specific Positions of the Benzopyran Ring
The benzopyran ring system of 2-Methyl-3-nitro-2H-1-benzopyran offers multiple sites for functionalization, allowing for the strategic introduction of various substituents to modulate its chemical and physical properties.
The introduction of halogen, alkyl, and additional nitro groups onto the benzopyran ring can significantly influence the electronic and steric characteristics of the molecule.
Halogenation: The aromatic ring of benzopyran derivatives can undergo electrophilic halogenation. For instance, the reaction of benzene (B151609) with halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) results in the formation of halobenzenes. msu.edu While direct fluorination is often too vigorous, and iodination can be too slow, specific reagents have been developed for these purposes. libretexts.org
Alkylation: Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. msu.edu This reaction proceeds via an electrophilic aromatic substitution mechanism.
Nitration: The introduction of a nitro group onto the benzopyran ring is typically achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. msu.edumasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com This reaction is a fundamental method for synthesizing aromatic nitro compounds. aiinmr.com The presence of activating or deactivating groups on the ring influences the position and rate of nitration. msu.edu
| Substitution Type | Reagents | Electrophile | Product Example |
| Halogenation (Cl/Br) | Cl₂/Br₂ with FeCl₃/AlCl₃ | Cl⁺/Br⁺ | Chlorobenzene/Bromobenzene |
| Nitration | HNO₃ with H₂SO₄ | NO₂⁺ | Nitrobenzene |
| Alkylation (Friedel-Crafts) | R-Cl with AlCl₃ | R⁺ | An Arene |
The synthesis of derivatives bearing heteroaryl and aryl groups expands the structural diversity and potential biological activity of the benzopyran core.
Heteroarylamino Derivatives: Novel heteroarylamino-3-nitro-2H- asrjetsjournal.org-benzopyran-2-ones can be synthesized through the condensation of 4-chloro-3-nitro-2H- asrjetsjournal.org-benzopyran-2-one with various heteroarylamines. asrjetsjournal.org This method provides a route to compounds with potential antibacterial properties. asrjetsjournal.org
Aryl-Substituted Derivatives: 2-Aryl-3-nitro-4H-1-benzopyran-4-ones, also known as 3-nitroflavones, can be prepared from 2-aryl-3-chloro-3,4-dihydro-4-hydroxy-3-nitro-2H-1-benzopyrans. researchgate.netscilit.com Additionally, various substituted aryl-2-nitrovinyl derivatives have been synthesized and evaluated for their biological activities. brieflands.com The synthesis of 4-(3-nitro-2H-chromen-2-yl)-1,3-diphenyl-1H-pyrazole analogues has been achieved through the intermolecular cyclization of (E)-4-(2-nitrovinyl)-1,3-diphenyl-1H-pyrazole with substituted salicylaldehydes. researchgate.net
| Starting Material | Reagent | Resulting Moiety | Product Class |
| 4-Chloro-3-nitro-2H- asrjetsjournal.org-benzopyran-2-one | Heteroarylamines | Heteroarylamino | Heteroarylamino-3-nitro-2H- asrjetsjournal.org-benzopyran-2-ones asrjetsjournal.org |
| 2-Aryl-3-chloro-3,4-dihydro-4-hydroxy-3-nitro-2H-1-benzopyrans | - | Aryl | 2-Aryl-3-nitro-4H-1-benzopyran-4-ones researchgate.netscilit.com |
| (E)-4-(2-nitrovinyl)-1,3-diphenyl-1H-pyrazole | Substituted Salicylaldehydes | Aryl, Pyrazole | 4-(3-nitro-2H-chromen-2-yl)-1,3-diphenyl-1H-pyrazole analogues researchgate.net |
Spiropyrans are a significant class of photochromic compounds characterized by a spiro-carbon atom connecting a pyran ring and another heterocyclic ring.
Synthesis of Spiropyrans: The synthesis of indoline (B122111) spiropyrans often involves the condensation of a Fischer's base (1,3,3-trimethyl-2-methyleneindoline) or its derivatives with a substituted salicylaldehyde (B1680747). mdpi.com For instance, 1′-(3″-trimethylammoniopropyl)-3′,3′-dimethyl-6-nitrospiro(2H-1-benzopyran-2,2′-indoline) bromide is a known spiropyran derivative. nih.gov These compounds can undergo a reversible, light-induced transformation from a colorless spiro form to a colored merocyanine (B1260669) form. rsc.org The electronic properties of substituents on both the indoline and benzopyran rings can influence the photoswitching behavior. rsc.org
Synthesis of Fused Heterocyclic Systems from this compound Precursors
The reactivity of the nitro group and the double bond in the pyran ring of this compound makes it a valuable building block for the synthesis of more complex, fused heterocyclic systems.
The synthesis of fused triazole systems onto the chromene core represents a significant synthetic transformation. While direct synthesis from this compound is not explicitly detailed in the provided context, the general reactivity of nitroalkenes suggests potential pathways. For example, 1,3-dipolar cycloaddition reactions of azides with the double bond of the nitro-benzopyran could lead to the formation of triazoline intermediates, which could then be aromatized to the corresponding triazole.
The Barton-Zard reaction provides a regioselective one-pot method for the synthesis of 1-ethyl 2,4-dihydrochromene[3,4-c]pyrroles. nih.gov This reaction occurs between 3-nitro-2H-chromenes and ethyl isocyanoacetate in the presence of a base like potassium carbonate. nih.gov This approach allows for the efficient construction of the chromenopyrrole core. nih.gov
Derivatization to other Benzopyran-2-one (Coumarin) Analogs
The conversion of this compound to its corresponding benzopyran-2-one (coumarin) analog, 3-methylcoumarin, is a synthetically valuable transformation. While direct, one-pot conversions are not extensively documented in the literature, the transformation is conceptually feasible through established synthetic methodologies. A plausible multi-step pathway would involve the chemical manipulation of the nitro group at the C3 position and the oxidation of the C2 position of the pyran ring.
One potential route involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent hydrolysis to introduce a hydroxyl group at the C3 position. The resulting enol would tautomerize to the more stable ketone. A final oxidation step would then yield the desired coumarin (B35378). Alternatively, a Nef reaction could potentially convert the nitro group directly into a carbonyl group, which, depending on the reaction conditions and the stability of the intermediates, could lead to the formation of the coumarin skeleton.
Coumarins, or 2H-1-benzopyran-2-ones, are a significant class of compounds with wide-ranging biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. thieme-connect.comnih.govresearchgate.net The ability to synthesize substituted coumarins from readily available 3-nitro-2H-chromenes would provide a valuable route to novel derivatives for pharmacological screening. The derivatization of coumarins themselves is an active area of research, with modifications often aimed at enhancing their biological efficacy or tuning their physicochemical properties. nih.govnih.gov
Advanced Cascade and Multicomponent Reaction Approaches
Cascade and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules from simple precursors in a single operation. organic-chemistry.org The synthesis of this compound and its analogs is often achieved through such advanced reaction sequences.
A prominent method for the synthesis of 3-nitro-2H-chromenes is the cascade oxa-Michael-Henry reaction. thieme-connect.comorganic-chemistry.orgscispace.com This reaction typically involves the condensation of a salicylaldehyde derivative with a nitroalkene. For instance, the reaction of salicylaldehyde with 1-nitropropene, catalyzed by a base such as potassium carbonate or DBU, proceeds through an initial oxa-Michael addition of the phenolic hydroxyl group to the nitroalkene, followed by an intramolecular Henry reaction (nitro-aldol) and subsequent dehydration to yield the this compound ring system. organic-chemistry.orgnih.gov Solvent-free methods using ball milling have been developed, highlighting the green chemistry advantages of this approach. thieme-connect.comorganic-chemistry.orgscispace.com
Conversely, this compound is a valuable substrate for further cascade reactions, enabling the rapid construction of intricate polycyclic frameworks. The electron-deficient nature of the double bond, due to the presence of the nitro group, makes it an excellent Michael acceptor. This reactivity has been exploited in cascade reactions with various nucleophiles.
For example, enantioselective cascade double Michael additions of 3-nitro-2H-chromenes with α,β-unsaturated ketones, catalyzed by chiral primary amines, have been developed to produce highly functionalized and enantiomerically enriched tetrahydro-6H-benzo[c]chromenes. rsc.org Similarly, diastereoselective annulations with curcuminoids and hemicurcuminoids have been achieved through double and triple Michael reaction cascades, respectively, leading to complex chromeno[6,5-c]chromen-1-ones. rsc.org
The reaction of 2-substituted 3-nitro-2H-chromenes with stabilized azomethine ylides can also proceed via a cascade Michael addition/Mannich reaction sequence to afford chromeno[3,4-c]pyrrolidines, which are scaffolds of medicinal interest. mdpi.comnih.gov The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions. mdpi.comnih.gov
| Reactants | Catalyst/Conditions | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| Salicylaldehydes, β-Nitrostyrenes | K₂CO₃, Ball milling | 3-Nitro-2H-chromenes | Oxa-Michael-Henry Cascade | organic-chemistry.org |
| 3-Nitro-2H-chromenes, α,β-Unsaturated ketones | Quinine-derived primary amine, Benzoic acid | Tetrahydro-6H-benzo[c]chromenes | Cascade Double Michael Addition | rsc.org |
| 3-Nitro-2H-chromenes, Curcuminoids | Cs₂CO₃, Chloroform | Chromeno[6,5-c]chromen-1-ones | Triple Michael/Oxa-Michael Cascade | rsc.org |
| 3-Nitro-2H-chromenes, Azomethine ylides | AgOAc | Chromeno[3,4-c]pyrrolidines | Michael Addition/Mannich Reaction Sequence | mdpi.comnih.gov |
Utilization as a Versatile Synthon in Complex Organic Synthesis
The concept of a synthon, an idealized fragment in retrosynthetic analysis, is crucial for the strategic design of complex organic syntheses. nih.gov this compound serves as a versatile synthon, primarily due to the embedded reactivity of its nitroalkene moiety within a bicyclic framework.
As a synthon, it provides a platform for the introduction of the benzopyran nucleus into larger, more complex structures. Its utility is most evident in cycloaddition and annulation reactions where it acts as the electrophilic component. The reactions detailed in the previous section, such as the cascade annulations with enones and curcuminoids, exemplify its role as a building block for constructing polycyclic systems. rsc.orgrsc.org
The reaction with azomethine ylides to form pyrrolidine-fused chromanes is another clear demonstration of its utility as a synthon in the synthesis of complex nitrogen-containing heterocycles. mdpi.comnih.gov These transformations highlight the ability of this compound to act as a precursor to a chromane (B1220400) system with defined stereochemistry at multiple centers, which is a significant advantage in the synthesis of biologically active molecules.
Historical Perspective and Future Research Directions
Evolution of Synthetic Methodologies for Nitrochromenes
The synthesis of 3-nitrochromenes has a rich history, with the first documented preparation dating back to 1938. chim.it Early methods often involved the reaction of salicylaldehydes with β-nitrostyrenes. chim.it Over the decades, synthetic strategies have evolved significantly, moving towards more efficient and selective processes.
A major leap forward has been the development of domino reactions , also known as cascade or tandem reactions. These one-pot syntheses allow for the construction of complex molecular architectures from simple starting materials in a single, efficient step, minimizing waste and simplifying purification. acs.orgrsc.orgnih.govbeilstein-journals.org For instance, functionalized chromenes can be synthesized via metal-free domino reactions from ketones and phenols. acs.org Catalyst-free tandem reactions have also been established for the synthesis of related 4-nitromethyl-chromenes from accessible α,β-unsaturated ketones and nitromethane. rsc.org
More recently, the field has seen a surge in the application of organocatalysis , which utilizes small organic molecules as catalysts. mdpi.comresearchgate.netresearchgate.net This approach offers a greener and often more cost-effective alternative to traditional metal-based catalysts. mdpi.com The enantioselective synthesis of 3-nitro-2H-chromenes, a crucial aspect for pharmaceutical applications, has been successfully achieved using chiral secondary amine catalysts, such as those derived from proline. chim.it These organocatalytic methods often proceed via an iminium activation mechanism. chim.it
The table below summarizes the evolution of key synthetic approaches for the broader class of 3-nitrochromenes, which laid the groundwork for the synthesis of 2-Methyl-3-nitro-2H-1-benzopyran.
| Decade | Key Synthetic Development | Catalyst/Reagent Examples | Advantages |
| 1930s-1970s | Foundational Condensation Reactions | Basic catalysts | Established the fundamental route |
| 1980s-1990s | Exploration of Metal-Catalyzed Reactions | Transition metal complexes | Improved yields and selectivity |
| 2000s-Present | Rise of Domino and Organocatalytic Reactions | Proline derivatives, Squaramides | High efficiency, atom economy, enantioselectivity, greener approach |
Landmark Discoveries in this compound Chemistry
While much of the early research focused on the broader class of 3-nitrochromenes, specific investigations into this compound and its analogs have revealed important aspects of their reactivity. The presence of the methyl group at the 2-position and the nitro group at the 3-position creates a unique electronic and steric environment, influencing the compound's chemical behavior.
A key feature of this compound is the reactivity of the nitroalkene moiety. This functional group makes the C4 position susceptible to nucleophilic attack, a characteristic that has been extensively exploited in various chemical transformations. The electron-withdrawing nature of the nitro group activates the double bond for Michael additions, allowing for the introduction of a wide range of substituents at the C4 position. chim.it
Furthermore, the stereochemistry at the C2 position, which is a chiral center, has been a focal point of research. The development of stereoselective syntheses to control the configuration of the methyl group has been a significant achievement, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form. Studies on related 2-substituted-3-nitro-2H-chromenes have shown that the nature of the substituent at the 2-position can significantly influence the stereochemical outcome of reactions. mdpi.com For example, the introduction of a trifluoromethyl group at the 2-position has been shown to increase the stereoselectivity of reactions with nucleophiles. mdpi.com
Emerging Trends in Research on Substituted Benzopyran Systems
Current research on substituted benzopyran systems, including this compound, is characterized by a drive towards greater complexity, efficiency, and sustainability. mdpi.comresearchgate.net Several key trends are shaping the future of this field:
Asymmetric Organocatalysis: The development of novel chiral organocatalysts continues to be a major focus. mdpi.comresearchgate.net Researchers are designing more sophisticated catalysts to achieve higher enantioselectivities in the synthesis of chiral benzopyrans. Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base or a Lewis acid and a Lewis base site, are proving to be particularly effective in controlling the stereochemical outcome of reactions.
Domino and Cascade Reactions: The design of increasingly complex domino reactions is another prominent trend. acs.orgrsc.orgnih.govbeilstein-journals.org These reactions allow for the rapid construction of intricate molecular scaffolds from simple precursors, which is highly desirable for the synthesis of natural products and pharmaceutically relevant molecules.
Photocatalysis and Flow Chemistry: The use of visible-light photocatalysis and continuous flow technologies is gaining traction. These methods offer milder reaction conditions, improved safety, and the potential for scalability, aligning with the principles of green chemistry.
Diversity-Oriented Synthesis: There is a growing interest in diversity-oriented synthesis to create libraries of substituted benzopyrans for high-throughput screening in drug discovery programs. acs.org This approach aims to generate a wide range of structurally diverse molecules from a common starting material.
Unexplored Research Avenues and Challenges in Synthesis and Reactivity
Despite the significant progress made, several challenges and unexplored avenues remain in the chemistry of this compound.
Synthetic Challenges:
Stereoselective Synthesis: While significant strides have been made in the enantioselective synthesis of 3-nitrochromenes, achieving perfect control over the stereochemistry at the C2 position in this compound, especially in more complex reaction sequences, remains a challenge. The development of highly stereoselective and robust catalytic systems is crucial.
Functional Group Tolerance: The development of synthetic methods that are tolerant of a wide range of functional groups is an ongoing challenge. This is particularly important for the synthesis of complex, highly functionalized benzopyran derivatives.
Scalability: Many of the reported elegant synthetic methodologies are performed on a small scale. Translating these methods to a larger, industrial scale while maintaining efficiency and selectivity presents a significant hurdle.
Unexplored Reactivity and Future Research:
Novel Transformations: The full reactive potential of the this compound scaffold has yet to be completely unlocked. There is scope for exploring novel cycloaddition reactions, rearrangements, and C-H functionalization reactions to access new and diverse molecular architectures.
Domino Reaction Design: The design of novel domino reactions initiated by the unique reactivity of this compound could lead to the efficient synthesis of complex polycyclic systems.
Application in Materials Science: While the focus has largely been on the biological applications of benzopyrans, the unique electronic and photophysical properties of this compound and its derivatives could be explored for applications in materials science, such as in the development of novel dyes, sensors, or electronic materials.
The continued exploration of the synthesis and reactivity of this compound holds great promise for the discovery of new chemical transformations and the development of molecules with valuable applications in medicine and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-3-nitro-2H-1-benzopyran, and how can reaction conditions be optimized?
- Methodology : Start with benzopyran derivatives (e.g., 3-methyl-4H-1-benzopyran-4-one) as precursors. Nitration can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C). Monitor regioselectivity via TLC and HPLC, as nitro-group positioning is critical for downstream applications. Optimize yields by varying solvent polarity (e.g., dichloromethane vs. acetic acid) and reaction time .
- Validation : Confirm product purity (>90%) via GC-MS or NMR and compare melting points with literature data .
Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate this compound from structural analogs?
- Methodology :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Nitro groups induce deshielding in adjacent protons.
- ¹³C NMR : Confirm the nitro group’s electron-withdrawing effect via shifts at C-2 and C-3 (~120–140 ppm).
- IR : Look for NO₂ asymmetric/symmetric stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and C=O stretches (~1700 cm⁻¹) in benzopyran derivatives .
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard Mitigation :
- Use PPE (gloves, goggles, respirators) due to acute oral toxicity (GHS Category 4) and skin irritation (GHS Category 2) .
- Avoid open flames; nitro compounds may decompose exothermically. Use CO₂ or dry powder extinguishers for fires .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.
Advanced Research Questions
Q. How can mechanistic studies elucidate the pharmacological activity of this compound derivatives?
- Experimental Design :
- Synthesize analogs (e.g., carboxamide derivatives) and test inhibition of targets like γ-secretase or Notch signaling pathways using cell-based assays (e.g., luciferase reporter systems) .
- Use molecular docking to predict binding affinities with active sites (e.g., γ-secretase’s catalytic subunit) .
Q. How can contradictory biological activity data be resolved in studies involving this compound?
- Analytical Framework :
- Time-Dependent Analysis : Use longitudinal study designs (e.g., three-wave panel assessments) to distinguish short-term benefits (e.g., enhanced enzyme inhibition) from long-term toxicity (e.g., oxidative stress) .
- Statistical Tools : Apply structural equation modeling (SEM) with bootstrapping to test mediating variables (e.g., metabolic stability) that may explain discrepancies .
Q. What strategies optimize the regioselectivity of nitration in benzopyran scaffolds?
- Methodology :
- Directed Ortho-Metalation : Use directing groups (e.g., methyl at C-2) to guide nitro placement. Validate via isotopic labeling (¹⁵N-NMR) .
- Flow Chemistry : Improve yield and selectivity by continuous-flow nitration, reducing side reactions (e.g., di-nitration) .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of 2-Methyl-3-nenzo-nitro-2H-1-benzopyran under varying pH conditions?
- Resolution Strategy :
- Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–10). Monitor degradation via UPLC-PDA and identify products (e.g., nitro-to-amine reduction) .
- Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .
- Root Cause : Discrepancies may arise from trace metal impurities (e.g., Fe³⁺) catalyzing decomposition. Chelating agents (EDTA) can mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
